molecular formula C16H15F2NO2 B2736854 6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097923-63-0

6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No. B2736854
CAS RN: 2097923-63-0
M. Wt: 291.298
InChI Key: IWPVBAZXGFNVAJ-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . They have unique therapeutic potentials and are involved in various clinical drugs .


Synthesis Analysis

Benzofuran and its derivatives can be synthesized through various methods . For instance, benzofuran structures can be prepared through [3+2] heteroannulations . The synthesis of benzofuran derivatives often involves the reaction of salicylaldehyde with chloroacetone and potassium carbonate .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Multiple physicochemical characteristics and versatile features distinguish benzofuran .


Chemical Reactions Analysis

Many of the reactions which carbonyl compounds undergo are nucleophilic addition reactions . The carbonyl group in aldehydes and ketones is polarized, making the carbonyl carbon susceptible to attack by a nucleophile .


Physical And Chemical Properties Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Scientific Research Applications

Corrosion Inhibition

One notable application of related compounds involves the study of spirocyclopropane derivatives for corrosion protection. Specifically, compounds with similar structural features have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. These inhibitors operate via adsorption onto the metal surface, a process influenced by both physical and chemical interactions, as supported by electrochemical impedance spectroscopy (EIS), weight loss (WL), and potentiodynamic polarization (PDP) techniques. The adsorption follows the Langmuir isotherm model, indicating a well-organized monolayer formation on the steel surface, with quantum mechanical calculations suggesting that π-electrons and lone-pair electrons significantly contribute to this adsorption and inhibition process (Chafiq et al., 2020).

Structural and Conformational Analysis

Another critical area of research is the structural and conformational analysis of spiro compounds, including 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives. Through nuclear magnetic resonance (NMR) spectroscopy, studies have elucidated the relative configuration and preferred conformations of these molecules. The analysis focuses on understanding how substituents' steric and electronic effects influence the molecule's geometry and reactivity, providing valuable insights into designing more effective compounds for various applications (Montalvo-González & Ariza-Castolo, 2012).

Chemical Synthesis and Reactivity

Further research explores the chemical synthesis and reactivity of related spiro compounds. For instance, studies on the cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis of 1,5,7-trioxaspiro[2.5]octane-4,8-diones highlight the potential for creating spiro compounds with complex and useful structures. Such reactions can yield compounds with significant pharmacological potential, demonstrating the versatility and utility of spiro compounds in synthetic organic chemistry (Tsuno, Kondo, & Sugiyama, 2006).

Crystal and Molecular Structure Studies

The crystal and molecular structure of spiro compounds, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, have been extensively studied. X-ray diffraction studies reveal the compound's crystalline structure, highlighting the planar conformation of the hydantoin ring and the distinct conformations of the pyrrolidine and piperidine rings. Such structural insights are crucial for understanding the compound's chemical behavior and potential interactions in biological systems (Manjunath et al., 2011).

Mechanism of Action

Benzofuran derivatives have shown extraordinary inhibitory potency against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

Future Directions

Benzofuran derivatives are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

properties

IUPAC Name

1-benzofuran-2-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c17-16(18)10-15(16)5-7-19(8-6-15)14(20)13-9-11-3-1-2-4-12(11)21-13/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPVBAZXGFNVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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